Mitragynine

Catalog No.
S587207
CAS No.
4098-40-2
M.F
C23H30N2O4
M. Wt
398.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mitragynine

CAS Number

4098-40-2

Product Name

Mitragynine

IUPAC Name

methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19+/m1/s1

InChI Key

LELBFTMXCIIKKX-QVRQZEMUSA-N

SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC

Solubility

Soluble in alcohol, chloroform, acetic acid

Synonyms

16,17-didehydro-9,17-dimethoxy-17,18-seco-20-alpha-yohimban-16-carboxylic acid methyl ester, kratom alkaloids, mitragynine, mitragynine ethanedisulfonate, mitragynine monohydrochloride, mitragynine, (16E)-isomer, mitragynine, (3beta,16E)-isomer, mitragynine, (3beta,16E,20beta)-isomer, SK and F 12711, SK and F-12711, SKF 12711

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC

Isomeric SMILES

CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC

Analgesic Effects

Mitragynine exhibits pain-relieving effects through its interaction with the mu-opioid receptor (MOR), a key player in the body's pain perception system. Studies have shown that mitragynine binds to MOR, producing analgesic effects similar to opioids, but with a potentially milder side effect profile []. However, the exact mechanism of action remains under investigation, with some evidence suggesting that mitragynine may also interact with other non-opioid pathways [].

Anti-diarrheal Properties

Mitragynine's potential for treating diarrhea is another area of active research. Studies suggest that it might activate opioid receptors in the gut, leading to decreased intestinal motility and fluid secretion, ultimately reducing diarrhea []. Additionally, mitragynine may possess anti-inflammatory properties that could contribute to its anti-diarrheal effects [].

Other Potential Applications

While the research is preliminary, mitragynine is also being explored for its potential role in managing other conditions, including:

  • Opioid Use Disorder: Mitragynine might help manage opioid withdrawal symptoms and reduce cravings, potentially aiding in opioid use disorder treatment [].
  • Depression: Studies in animals suggest that mitragynine might possess antidepressant-like effects, but further research is needed to confirm these findings in humans [].
  • Fatigue: Some anecdotal evidence suggests that mitragynine might improve energy levels, but robust scientific evidence is lacking in this area.

Mitragynine is a prominent alkaloid derived from the leaves of the kratom tree (Mitragyna speciosa), native to Southeast Asia. It was first isolated in 1921, with its chemical structure fully elucidated in 1964. The molecular formula of mitragynine is C23H30N2O4C_{23}H_{30}N_{2}O_{4}, and it has a molar mass of approximately 398.50 g/mol. This compound is characterized by its indole structure, featuring a complex arrangement that includes multiple methoxy groups and an ethyl chain .

Mitragynine is known for its solubility in organic solvents such as acetone and alcohol, but it is insoluble in water. It forms white, amorphous crystals that melt at temperatures between 102 and 106 °C . The compound exhibits a variety of pharmacological effects, often described as opioid-like, though it interacts with different receptors than traditional opioids .

The mechanism of action of Mitragynine is still being explored. However, research suggests it interacts with multiple receptors in the brain, including mu-opioid receptors, which are involved in pain perception []. Mitragynine may also interact with other receptors, such as serotonin and dopamine receptors, potentially contributing to its stimulant and mood-altering effects at lower doses [].

Mitragynine's safety profile is a subject of ongoing research and debate. While some studies suggest its potential for therapeutic use in pain management, others highlight potential risks associated with addiction and dependence at high doses [].

  • Toxicity: Mitragynine exhibits dose-dependent toxicity. At low doses, it may cause mild side effects like nausea, constipation, and drowsiness. However, high doses can lead to more severe effects, including seizures, respiratory depression, and even death [].
  • Addiction Potential: Studies suggest Mitragynine may have a high potential for addiction and dependence, particularly with chronic use. This is likely due to its interaction with the mu-opioid receptor system, similar to classical opioids.
Primarily through metabolic processes in the body. Phase I metabolism involves hydrolysis of the methyl ester group and O-demethylation of methoxy groups at specific positions (C-9 and C-17). These reactions are facilitated by cytochrome P450 enzymes, which also play a role in converting aldehyde intermediates into alcohols and carboxylic acids .

Phase II metabolism typically involves conjugation reactions, leading to the formation of glucuronide and sulfate conjugates that enhance solubility for excretion . Mitragynine has been shown to inhibit several cytochrome P450 enzymes, potentially leading to drug interactions when consumed with other substances .

Mitragynine exhibits a range of biological activities, primarily acting as an agonist at opioid receptors. It has been reported to bind selectively to the mu-opioid receptor with a Ki value of 7.24 nM, while also showing affinity for delta and kappa opioid receptors . Its effects can vary based on dosage; lower doses may produce stimulant-like effects, while higher doses tend to have sedative properties .

The synthesis of mitragynine can be achieved through various methods:

  • Extraction from Kratom Leaves: The most common method involves extracting mitragynine from dried kratom leaves using solvents like ethanol or methanol through maceration or cold extraction techniques.
  • Chemical Synthesis: Several synthetic routes have been explored in laboratories, often involving complex multi-step processes that mimic natural biosynthetic pathways. These methods typically require advanced organic chemistry techniques and specialized reagents .
  • Biotransformation: Some studies suggest using microbial fermentation or enzymatic processes to convert simpler precursors into mitragynine, leveraging specific strains of bacteria or fungi that can metabolize related compounds.

Mitragynine has garnered attention for various applications:

  • Pain Management: Due to its analgesic properties, it is often used as an alternative treatment for chronic pain.
  • Opioid Withdrawal Relief: Some individuals use mitragynine to manage withdrawal symptoms from opioid dependence.
  • Recreational Use: It is consumed for its psychoactive effects, which can vary based on dosage.
  • Research: Ongoing studies aim to understand its pharmacological mechanisms and potential therapeutic benefits in treating conditions like anxiety or depression .

Mitragynine interacts with several biological systems, particularly through its modulation of cytochrome P450 enzymes. It has been shown to inhibit these enzymes, which may lead to increased plasma concentrations of co-administered drugs, raising concerns about potential toxicity and adverse reactions . Studies have indicated that concurrent use with other central nervous system depressants can amplify sedative effects.

Mitragynine shares structural similarities with several other alkaloids derived from Mitragyna speciosa. Here are some notable compounds:

CompoundMolecular FormulaUnique Characteristics
SpeciogynineC23H30N2O4C_{23}H_{30}N_{2}O_{4}Similar structure but different spatial arrangement; lower affinity for opioid receptors.
SpeciociliatineC23H30N2O4C_{23}H_{30}N_{2}O_{4}Exhibits distinct pharmacological properties compared to mitragynine; less studied.
MitraciliatineC23H30N2O4C_{23}H_{30}N_{2}O_{4}Another diastereomer with varying biological activity; less prevalent than mitragynine.
7-HydroxymitragynineC23H30N2O5C_{23}H_{30}N_{2}O_{5}Potent derivative with higher affinity for opioid receptors; known for stronger analgesic effects.

Mitragynine's uniqueness lies in its specific receptor binding profile and the balance between stimulant and sedative effects depending on dosage, distinguishing it from its analogs within the same class of compounds .

Color/Form

White amorphous powder

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

398.22055744 g/mol

Monoisotopic Mass

398.22055744 g/mol

Boiling Point

235 °C at 5 mm Hg

Heavy Atom Count

29

Melting Point

104 °C

UNII

EP479K822J

Mechanism of Action

... Mitragynine (MIT), a mu-opioid agonist with antinociceptive and antitussive properties...
Mitragynine, the major alkaloid identified from Kratom, has been reported as a partial opioid agonist producing similar effects to morphine. An interesting minor alkaloid of Kratom, 7-hydroxymitragynine, has been reported to be more potent than morphine. Both Kratom alkaloids are reported to activate supraspinal mu- and delta- opioid receptors, explaining their use by chronic narcotics users to ameliorate opioid withdrawal symptoms.

Other CAS

4098-40-2
6202-22-8

Absorption Distribution and Excretion

... LC-MS/MS analysis... was applied to quantify mitragynine in plasma samples of rats (n=8 per sampling time) treated with a single oral dose of 20 mg/kg. The following pharmacokinetic parameters were obtained (mean): maximum plasma concentration: 424 ng/mL; time to reach maximum plasma concentration: 1.26 hr; elimination half-life: 3.85 hr, apparent total clearance: 6.35 L/hr/kg, and apparent volume of distribution: 37.90 L/kg.

Metabolism Metabolites

Mitragyna speciosa (Kratom) is ... a drug of abuse. When monitoring its abuse in urine, several alkaloids and their metabolites must be considered. In former studies, mitragynine (MG), its diastereomer speciogynine (SG), and paynantheine and their metabolites could be identified in rat and human urine using /Liquid Chromatography - Tandem Mass Spectometry/ (LC-MS(n)). In Kratom users' urines, besides MG and SG, further isomeric compounds were detected. To elucidate whether the MG and SG diastereomer speciociliatine (SC) and its metabolites represent further compounds, the phase I and II metabolites of SC were identified first in rat urine after the administration of the pure alkaloid. Then, the identified rat metabolites were screened for in the urine of Kratom users using the above-mentioned LC-MS(n) procedure. Considering the mass spectra and retention times, it could be confirmed that SC and its metabolites are so far the unidentified isomers in human urine. In conclusion, SC and its metabolites can be used as further markers for Kratom use, especially by consumption of raw material or products that contain a high amount of fruits of the Malaysian plant M. speciosa.
... The aim of /this/ study is to identify the phase I and II metabolites of mitragynine (MG) in rat and human urine after solid-phase extraction (SPE) using liquid chromatography-linear ion trap mass spectrometry providing detailed structure information in the MSn mode particularly with high resolution. The seven identified phase I metabolites indicated that MG was metabolized by hydrolysis of the methylester in position 16, O-demethylation of the 9-methoxy group and of the 17-methoxy group, followed, via the intermediate aldehydes, by oxidation to carboxylic acids or reduction to alcohols and combinations of some steps. In rats, four metabolites were additionally conjugated to glucuronides and one to sulfate, but in humans, three metabolites to glucuronides and three to sulfates.
During studies on the main Kratom alkaloid mitragynine (MG) in rats and humans, several dehydro analogs could be detected in urine of Kratom users, which were not found in rat urine after administration of pure MG. Questions arose as to whether these compounds are formed from MG only by humans or whether they are metabolites formed from the second abundant Kratom alkaloid paynantheine (PAY), the dehydro analog of MG. Therefore, the aim of /this/ study was to identify the phase I and II metabolites of PAY in rat urine after administration of the pure alkaloid. This was first isolated from Kratom leaves. Liquid chromatography-linear ion trap mass spectrometry provided detailed structure information of the metabolites in the MS(n) mode particularly with high resolution. Besides PAY, the following phase I metabolites could be identified: 9-O-demethyl PAY, 16-carboxy PAY, 9-O-demethyl-16-carboxy PAY, 17-O-demethyl PAY, 17-O-demethyl-16,17-dihydro PAY, 9,17-O-bisdemethyl PAY, 9,17-O-bisdemethyl-16,17-dihydro PAY, 17-carboxy-16,17-dihydro PAY, and 9-O-demethyl-17-carboxy-16,17-dihydro PAY. These metabolites indicated that PAY was metabolized via the same pathways as MG. Several metabolites were excreted as glucuronides or sulfates. The metabolism studies in rats showed that PAY and its metabolites corresponded to the MG-related dehydro compounds detected in urine of the Kratom users. In conclusion, PAY and its metabolites may be further markers for a Kratom abuse in addition of MG and its metabolites.

Wikipedia

Mitragynine

General Manufacturing Information

Mitragyna speciosa is a member of the Rubiaceae (coffee) family, and is indigenous to southeast Asia, notably in Thailand and Malaysia. Kratom is the original, common name used in Thailand ... but Mitragyna speciosa has at least half a dozen other common names (e.g., it is known as "Biak-Biak" in Malaysia.
More than 20 alkaloids have been identified in Kratom by various researchers; the most abundant is mitragynine, an indole alkaloin. /One study/ reported 66.2% mitragynine in the crude base extract of young Kratom leaves from Thailand. ... Several analogues of mitragynine, namely paynantheine, speciogynine, speciociliatine, and 7-alpha-hydroxy-7H-mitragynine, are also found in Kratom extracts. Analysis of a methanol extract with GC/MSD identified both mitragynine and another alkaloid, rhynchophylline.
... has been used by natives of Thailand and other regions of Southeast Asia as an herbal drug for decades ... provide energy and relief from muscle strains ... to substitute for opium when opium is not available. It has also been used to manage opiod withdrawal symptoms by chronic opiod users. /Kratom/
There is no legitimate medical use for kratom in the US. /Kratom/

Clinical Laboratory Methods

... Ultra trace amount of mitragynine in human urine was ... /determined by high performance liquid chromatography coupled to electrospray tandem mass spectrometry/ (HPLC-ESI/MS/MS). Mitragynine was extracted by methyl t-butyl ether (MTBE) and separated on a HILIC column. The ESI/MS/MS was accomplished using a triple quadrupole mass spectrometer in positive ion detection and multiple reactions monitoring (MRM) mode. Ajmalicine, a mitragynine's structure analog was selected as internal standard (IS) for method development. Quality control (QC) performed at three levels 0.1, 1 and 5 ng/mL of mitragynine in urine gave mean recoveries of 90, 109, and 98% with average relative standard deviation of 22, 12 and 16%, respectively. The regression linearity of mitragynine calibration ranged from 0.01 to 5.0 ng/mL was achieved with correlation coefficient greater than 0.995. A detection limit of 0.02 ng/mL and high precision data within-day and between days analysis were obtained.
The aim of this study was to develop a full-scan gas chromatography-mass spectrometry procedure for monitoring kratom or Krypton intake in urine after enzymatic cleavage of conjugates, solid-phase extraction, and trimethylsilylation. With use of reconstructed mass chromatography ... the presence of mitragynine (MG), 16-carboxy-MG, 9-O-demethyl-MG, and/or 9-O-demethyl-16-carboxy-MG could be indicated, and in case of Krypton, ...the additional presence of O-demethyltramadol (ODT) and its nor metabolite could be indicated. ... Depending on the plant type, dose, administration route, and/or sampling time, further metabolites of MG, paynantheine (PAY), speciogynine (SG), and speciociliatine (SC) could be detected. The limits of detection (signal-to-noise ratio of 3) were 100 ng/mL for the parent alkaloids and 50 ng/mL for ODT...

Interactions

Mitragynine (MG), a major alkaloidal constituent extracted from the plant Mitragyna speciosa Korth, is known to exert an opioid-like activity. ... Previous study showed the involvement of opioid systems in the antinociceptive activity of MG in the tail-pinch and hot-plate tests in mice. In /this/ study, to clarify the opioid receptor subtypes involved in the antinociceptive action of MG, ... the effects of selective antagonists for mu-, delta- and kappa- opioid receptors on antinociception caused by the intracerebroventricular (i.c.v.) injection of MG in the tail-pinch and hot-plate tests in mice /were investigated/. The coadministration of a selective mu-opioid antagonist, cyprodime (1-10 ug, i.c.v.) and the pretreatment with a selective mu1-opioid antagonist naloxonazine (1-3 ug, i.c.v.) significantly antagonized the antinociceptive activities of MG (10 ug, i.c.v.) and morphine (MOR, 3 ug, i.c.v.) in the tail-pinch and hot-plate tests. Naltrindole (1-5 ng, i.c.v.), a selective delta-opioid antagonist, also blocked the effects of MG (10 ug, i.c.v.) without affecting MOR (3 ug, i.c.v.) antinociception. Nor-binaltorphimine, a selective kappa-opioid antagonist, significantly attenuated MG (10 ug, i.c.v.) antinociception in the tail-pinch test but not in the hot-plate test at the dose (1 ug, i.c.v.) that antagonized the antinociceptive effects of the selective kappa-opioid agonist U50,488H in both tests, while it had no effect on MOR antinociception in either tests. These results suggest that antinociception caused by i.c.v. MG is dominantly mediated by mu- and delta-opioid receptor subtypes, and that the selectivity of MG for the supraspinal opioid receptor subtypes differs from that of MOR in mice.

Dates

Modify: 2023-08-15
1. Veltri C, Grundmann O. Current perspectives on the impact of Kratom use. Subst Abuse Rehabil. 2019 Jul 1;10:23-31. doi: 10.2147/SAR.S164261. PMID: 31308789; PMCID: PMC6612999.

2. Suhaimi FW, Yusoff NH, Hassan R, Mansor SM, Navaratnam V, Müller CP, Hassan Z. Neurobiology of Kratom and its main alkaloid mitragynine. Brain Res Bull. 2016 Sep;126(Pt 1):29-40. doi: 10.1016/j.brainresbull.2016.03.015. Epub 2016 Mar 25. PMID: 27018165.

3. Hassan Z, Muzaimi M, Navaratnam V, Yusoff NH, Suhaimi FW, Vadivelu R, Vicknasingam BK, Amato D, von Hörsten S, Ismail NI, Jayabalan N, Hazim AI, Mansor SM, Müller CP. From Kratom to mitragynine and its derivatives: physiological and behavioural effects related to use, abuse, and addiction. Neurosci Biobehav Rev. 2013 Feb;37(2):138-51. doi: 10.1016/j.neubiorev.2012.11.012. Epub 2012 Dec 1. PMID: 23206666.

4. Griffin OH, Webb ME. The Scheduling of Kratom and Selective Use of Data. J Psychoactive Drugs. 2018 Apr-Jun;50(2):114-120. doi: 10.1080/02791072.2017.1371363. Epub 2017 Sep 22. PMID: 28937941.

5. Ya K, Tangamornsuksan W, Scholfield CN, Methaneethorn J, Lohitnavy M. Pharmacokinetics of mitragynine, a major analgesic alkaloid in kratom (Mitragyna speciosa): A systematic review. Asian J Psychiatr. 2019 Jun;43:73-82. doi: 10.1016/j.ajp.2019.05.016. Epub 2019 May 9. PMID: 31100603.

Explore Compound Types